An In-depth Technical Guide to 2,4-Diethylheptan-1-ol (CAS No. 80192-55-8)
An In-depth Technical Guide to 2,4-Diethylheptan-1-ol (CAS No. 80192-55-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4-Diethylheptan-1-ol, a branched-chain primary alcohol. Drawing upon established chemical principles and data from analogous compounds, this document details its physicochemical properties, plausible synthetic routes, potential applications, toxicological profile, and analytical characterization.
Introduction and Chemical Identity
2,4-Diethylheptan-1-ol is a C11 branched-chain primary alcohol. Its structure, characterized by ethyl branches at the second and fourth positions of a heptanol backbone, imparts specific physical and chemical properties that differentiate it from its linear isomer, 1-undecanol. These properties, such as a lower melting point and good oxidative stability, are characteristic of Guerbet alcohols and other branched alcohols, suggesting its utility in various industrial and scientific applications.[1][2]
Chemical Identifiers:
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IUPAC Name: 2,4-diethylheptan-1-ol[3]
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CAS Number: 80192-55-8[3]
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Molecular Formula: C₁₁H₂₄O[3]
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InChI: InChI=1S/C11H24O/c1-4-7-10(5-2)8-11(6-3)9-12/h10-12H,4-9H2,1-3H3[3]
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InChIKey: MPSSVYBWYAOYHH-UHFFFAOYSA-N[3]
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Canonical SMILES: CCCC(CC)CC(CC)CO[3]
Physicochemical Properties
The physicochemical properties of 2,4-Diethylheptan-1-ol are summarized in the table below. These have been compiled from various chemical databases and are consistent with a branched long-chain alcohol.
| Property | Value | Source(s) |
| Molecular Weight | 172.31 g/mol | [3] |
| Boiling Point | 223 °C at 760 mmHg | [4] |
| Density | 0.826 g/cm³ | [4] |
| Flash Point | 100.6 °C | [4] |
| Refractive Index | 1.435 | [4] |
| LogP (Octanol-Water Partition Coefficient) | 3.22130 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 7 | [4] |
Synthesis of 2,4-Diethylheptan-1-ol
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 2,4-Diethylheptan-1-ol.
Detailed Experimental Protocol (Hypothetical):
This protocol is based on general procedures for the reduction of α,β-unsaturated aldehydes.
Method 1: Catalytic Hydrogenation
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Catalyst Preparation: A suitable catalyst, such as platinum-cobalt on a carbon support, is prepared. The ratio of platinum to cobalt can be optimized to enhance selectivity towards the saturated alcohol.[6]
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Reaction Setup: 2,4-diethylhepta-2,6-dienal is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a high-pressure reactor. The catalyst is then added to the solution.
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Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to a desired level (e.g., 10-50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 50-100 °C) until the uptake of hydrogen ceases. The selective hydrogenation of both the carbon-carbon double bonds and the aldehyde group is thermodynamically favored.[7][8]
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Work-up: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude 2,4-Diethylheptan-1-ol.
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Purification: The crude product can be purified by vacuum distillation to obtain the final product with high purity.
Method 2: Sodium Borohydride Reduction
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Reaction Setup: 2,4-diethylhepta-2,6-dienal is dissolved in a protic solvent, typically methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
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Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The reaction is typically exothermic and the temperature should be maintained below 20 °C. The reaction is allowed to proceed for several hours at room temperature after the addition is complete. Sodium borohydride is a mild reducing agent that can effectively reduce aldehydes to primary alcohols.[5]
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Work-up: The reaction is quenched by the slow addition of water or dilute acid. The organic product is then extracted with a suitable solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The resulting crude 2,4-Diethylheptan-1-ol is purified by vacuum distillation.
Potential Applications
Specific applications for 2,4-Diethylheptan-1-ol are not extensively documented in scientific literature. However, based on the known uses of structurally similar branched-chain and Guerbet alcohols, several potential applications can be inferred. The branched structure of 2,4-Diethylheptan-1-ol results in a lower melting point and viscosity compared to its linear counterparts, making it a valuable component in various formulations.[1][2]
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Cosmetics and Personal Care: Due to their emollient and solvent properties, branched alcohols are frequently used in skin care products, hair care formulations, and cosmetics.[9][10] 2,4-Diethylheptan-1-ol could serve as a non-greasy emollient, a solvent for fragrances and other active ingredients, or a viscosity-modifying agent in creams and lotions. A patent for a skin care composition mentions the use of carboxyalkylates of branched alcohols for sebum control and anti-aging benefits.[11]
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Lubricants and Plasticizers: Guerbet alcohols and their derivatives are known for their excellent lubricity and thermal stability, making them suitable for use in industrial lubricants and as plasticizers for polymers.[1] The branched structure of 2,4-Diethylheptan-1-ol could enhance the low-temperature performance of lubricants and improve the flexibility of plastics.
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Surfactant Precursor: Primary alcohols are key starting materials for the synthesis of non-ionic surfactants through ethoxylation. Ethoxylated C9-C11 branched alcohols are used in detergents and cleaning products for their wetting and emulsifying properties.[12][13] 2,4-Diethylheptan-1-ol could be ethoxylated to produce surfactants with specific performance characteristics.
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Industrial Solvents: The solvency power of branched alcohols makes them useful in paints, coatings, and inks.[2]
Potential Industrial Workflow:
Caption: Potential industrial applications of 2,4-Diethylheptan-1-ol.
Safety and Toxicology
Detailed toxicological data specifically for 2,4-Diethylheptan-1-ol are scarce. However, a significant body of research on long-chain and branched-chain alcohols provides a strong basis for assessing its likely toxicological profile.
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Acute Toxicity: Long-chain alcohols generally exhibit low acute toxicity.[1]
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Irritation: Alcohols in the C6-C11 range are generally considered to be irritants.[1][14] Therefore, 2,4-Diethylheptan-1-ol may cause skin and eye irritation upon direct contact. Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound.
-
Sensitization: Long-chain aliphatic alcohols are not considered to be skin sensitizers.[1][14]
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Genotoxicity and Carcinogenicity: Extensive testing of representative long-chain alcohols has shown no evidence of genotoxic or carcinogenic activity.[1][15]
-
Reproductive and Developmental Toxicity: Studies on long-chain alcohols have not indicated any adverse effects on reproduction or development.[1][15]
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Environmental Fate: Branched alcohol ethoxylates, derived from alcohols similar in chain length to 2,4-Diethylheptan-1-ol, have been shown to be readily biodegradable.[16]
Analytical Characterization
The structure and purity of 2,4-Diethylheptan-1-ol can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
While a fully assigned spectrum for 2,4-Diethylheptan-1-ol is not publicly available, the expected chemical shifts and splitting patterns can be predicted based on its structure.[4][17][18]
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¹H NMR: The spectrum would be complex due to the presence of multiple diastereotopic protons. Key signals would include:
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A broad singlet for the hydroxyl proton (-OH), typically in the range of 1-5 ppm, which would disappear upon D₂O exchange.
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A multiplet for the protons on the carbon bearing the hydroxyl group (-CH₂OH), expected around 3.4-3.6 ppm.
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A complex series of multiplets for the methine (-CH-) and methylene (-CH₂-) protons in the alkyl chain, generally between 0.8 and 1.6 ppm.
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Overlapping triplets for the terminal methyl groups (-CH₃) of the ethyl and propyl chains, expected around 0.8-1.0 ppm.
-
-
¹³C NMR: The spectrum would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence.
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The carbon attached to the hydroxyl group (-CH₂OH) would appear in the range of 60-70 ppm.
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The methine carbons (-CH-) would be found in the range of 30-50 ppm.
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The methylene carbons (-CH₂-) would resonate between 20 and 40 ppm.
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The methyl carbons (-CH₃) would appear at the most upfield region, typically between 10 and 20 ppm.
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6.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2,4-Diethylheptan-1-ol would exhibit characteristic absorption bands for an aliphatic alcohol.[19][20][21][22][23]
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O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
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C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the alkyl chains.
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C-O Stretch: A strong absorption band in the 1000-1100 cm⁻¹ range, indicative of the C-O single bond of a primary alcohol.
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C-H Bending: Absorption bands around 1465 cm⁻¹ (methylene scissoring) and 1375 cm⁻¹ (methyl bending).
Patent Information
A Chinese patent, CN112480169A, lists the CAS number 80192-55-8. The title of the patent is "A liquid phosphorus-containing compound, its application and preparation method." The abstract indicates that the invention relates to a liquid phosphorus-containing compound and its use as a flame retardant. It is plausible that 2,4-Diethylheptan-1-ol is used as a reactant in the synthesis of this flame retardant, likely to introduce a lipophilic, branched alkyl chain to the phosphorus-containing molecule. However, without a full, expert translation of the patent, the exact role of 2,4-Diethylheptan-1-ol in this invention remains to be definitively confirmed.
Conclusion
2,4-Diethylheptan-1-ol is a branched-chain primary alcohol with properties that suggest its utility in a range of industrial applications, particularly in the cosmetics, lubricants, and surfactant sectors. While specific data on this compound are limited, its chemical nature allows for reliable predictions of its synthesis, reactivity, and toxicological profile based on extensive knowledge of similar long-chain and branched alcohols. Further research into its specific applications and a detailed investigation of its role in patented inventions would provide a more complete understanding of this molecule's potential.
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